N,N,N',N'-tetrabutylbutanediamide

Catalog No.
S8049272
CAS No.
14288-17-6
M.F
C20H40N2O2
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-tetrabutylbutanediamide

CAS Number

14288-17-6

Product Name

N,N,N',N'-tetrabutylbutanediamide

IUPAC Name

N,N,N',N'-tetrabutylbutanediamide

Molecular Formula

C20H40N2O2

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H40N2O2/c1-5-9-15-21(16-10-6-2)19(23)13-14-20(24)22(17-11-7-3)18-12-8-4/h5-18H2,1-4H3

InChI Key

SMZNIZWMUHWNBT-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)CCC(=O)N(CCCC)CCCC

Canonical SMILES

CCCCN(CCCC)C(=O)CCC(=O)N(CCCC)CCCC

N,N,N',N'-tetrabutylbutanediamide is a synthetic compound characterized by its unique structure, which consists of two butyl groups attached to a butanediamide backbone. Its chemical formula can be denoted as C14H30N2OC_{14}H_{30}N_2O. The compound features a central butanediamide moiety, which is a derivative of butanediamine, modified by the addition of four butyl groups. This structure contributes to its solubility and potential utility in various applications, particularly in organic synthesis and material science.

Typical of amides and diamines:

  • Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield butanediamine and butanol.
  • Acylation: The amine groups can react with acyl chlorides or anhydrides, leading to the formation of more complex amides.
  • Coordination Chemistry: The diamine structure allows it to act as a bidentate ligand in coordination complexes with transition metals, potentially influencing their catalytic properties.

The synthesis of N,N,N',N'-tetrabutylbutanediamide typically involves several steps:

  • Synthesis of Butanediamine: Starting from commercially available precursors, butanediamine can be synthesized through reductive amination or other methods.
  • Alkylation: The butanediamine is then alkylated using butyl halides (such as butyl bromide) in the presence of a base (e.g., sodium hydride) to introduce the butyl groups.
  • Formation of Amide Bonds: Finally, the resulting diamine undergoes acylation with an appropriate acid chloride to yield N,N,N',N'-tetrabutylbutanediamide.

This multi-step synthesis allows for precise control over the final product's purity and yield.

N,N,N',N'-tetrabutylbutanediamide has several potential applications:

  • Ligands in Coordination Chemistry: Due to its ability to coordinate with metal ions, it can be used in catalysis and materials science.
  • Surfactants: Its amphiphilic nature may allow it to function as a surfactant in various formulations.
  • Pharmaceuticals: Potential use in drug formulation due to its solubility properties and possible biological activity.

Interaction studies involving N,N,N',N'-tetrabutylbutanediamide typically focus on its behavior in coordination complexes. Research suggests that compounds with similar structures can effectively stabilize metal ions in solution, enhancing their reactivity and selectivity in catalytic processes. Detailed studies would be necessary to fully understand the interaction dynamics between this compound and various metal ions.

Several compounds share structural similarities with N,N,N',N'-tetrabutylbutanediamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1,4-ButanediamineC4H12N2C_4H_{12}N_2Simple diamine structure without bulky substituents.
N,N-DiethylbutanediamineC8H18N2C_8H_{18}N_2Contains ethyl groups; less hydrophobic than tetrabutyl derivative.
N,N,N',N'-TetramethylbutanediamideC12H30N2C_{12}H_{30}N_2Methyl groups provide different steric and electronic properties.

These comparisons illustrate that while N,N,N',N'-tetrabutylbutanediamide shares characteristics with other diamines and amides, its unique tetrabutyl substitution imparts distinct solubility and reactivity profiles suitable for specialized applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

340.308978523 g/mol

Monoisotopic Mass

340.308978523 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-02-18

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